molecular formula C10H12INO2 B8172265 N-ethyl-4-iodo-3-methoxybenzamide

N-ethyl-4-iodo-3-methoxybenzamide

Cat. No.: B8172265
M. Wt: 305.11 g/mol
InChI Key: CAEIXLBHUBLZGK-UHFFFAOYSA-N
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Description

N-Ethyl-4-iodo-3-methoxybenzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen, a methoxy substituent at the 3-position, and an iodine atom at the 4-position of the aromatic ring.

Properties

IUPAC Name

N-ethyl-4-iodo-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIXLBHUBLZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination of 3-Methoxybenzoic Acid

Procedure :

  • Protect 3-methoxybenzoic acid as its methyl ester using trimethyl orthoacetate (99% yield, 97.5% purity).

  • Perform iodination with I2/HIO3\text{I}_2/\text{HIO}_3 in H2SO4/HOAc\text{H}_2\text{SO}_4/\text{HOAc} at 60°C for 6 hours.

  • Hydrolyze the ester with aqueous NaOH\text{NaOH} (1M, 80°C, 2 hours).

Key Data :

StepYield (%)Purity (HPLC)
Esterification9997.5
Iodination7895.2
Ester Hydrolysis9498.1

Mechanistic Insight :
The methoxy group directs iodination to position 4 via sigma-complex stabilization. Steric hindrance from the ester minimizes di-iodination.

Amide Coupling Strategies

Acyl Chloride Route

Procedure :

  • Convert 4-iodo-3-methoxybenzoic acid to its acyl chloride using SOCl2\text{SOCl}_2 (reflux, 4 hours).

  • React with ethylamine (2.5 eq) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C → RT overnight.

Optimization :

  • Solvent Screening :

    SolventYield (%)Purity (%)
    Dichloromethane8297.3
    THF7595.1
    Toluene6893.8
  • Amine Equivalents :
    2.5 eq provides optimal yield without over-alkylation.

Direct Aminolysis of Activated Esters

Procedure :

  • Form the pentafluorophenyl ester using PFPA/DCC\text{PFPA}/\text{DCC}.

  • React with ethylamine in MeCN\text{MeCN} at 50°C for 12 hours.

Advantages :

  • Avoids harsh chloride formation

  • Enables microwave acceleration (30 minutes at 100°C)

Limitations :

  • Requires anhydrous conditions

  • 5-7% dimerization observed by LC-MS

One-Pot Tandem Iodination/Amidation

Innovative Approach :
Combine iodination and amidation in a single vessel using PhI(OAc)2\text{PhI(OAc)}_2 as both oxidant and iodine source:

3-Methoxybenzoic acid+PhI(OAc)2+EtNH2HFIPThis compound\text{3-Methoxybenzoic acid} + \text{PhI(OAc)}2 + \text{EtNH}2 \xrightarrow{\text{HFIP}} \text{this compound}

Conditions :

  • Hexafluoroisopropanol (HFIP) as solvent

  • 20 eq ethylamine

  • 2 eq Na2CO3\text{Na}_2\text{CO}_3

Performance :

ParameterValue
Yield67%
Purity (HPLC)94.5%
Reaction Time4 hours

Mechanism :
The hypervalent iodine reagent mediates both C–I bond formation and amide coupling through a proposed Ritter-type pathway.

Crystallization and Purification

Methanol-Water Antisolvent Crystallization

Procedure :

  • Dissolve crude product in hot MeOH\text{MeOH} (55°C).

  • Add H2O\text{H}_2\text{O} (3:1 v/v) gradually.

  • Cool to 0°C and filter.

Performance :

  • Increases purity from 92% → 99.8%

  • Residual solvent <10 ppm (vs. 500 ppm with acetonitrile)

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)ScalabilityCost Index
Acyl Chloride6897.3High$$
Activated Ester7296.8Medium$$$
Tandem Iodination6794.5Low$$$$

Key Findings :

  • Acyl chloride route offers best balance of yield and scalability

  • Tandem methods reduce steps but require expensive reagents

  • Methanol-water crystallization critical for pharma-grade purity

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-4-iodo-3-methoxybenzamide serves as a building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development. The presence of the iodine atom enhances its reactivity and potential for binding to specific receptors or enzymes, which is crucial for therapeutic efficacy.

Case Study: Sigma Receptor Binding

A study involving the compound N-[2-(1'-piperidinyl)ethyl]-3-123I-iodo-4-methoxybenzamide demonstrated its ability to bind preferentially to sigma receptors overexpressed in breast cancer cells. This property was leveraged to visualize tumors in vivo, indicating its utility in cancer diagnostics . The study reported that out of 10 patients with confirmed breast cancer, 8 showed significant tracer accumulation, with a mean tumor-to-background ratio of 2.04, highlighting its potential as a diagnostic tool .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for constructing more complex organic molecules. Its iodinated structure allows for nucleophilic substitution reactions that are essential in synthesizing various chemical entities.

Synthesis Process Overview

The synthesis process typically involves:

  • Formation of the Iodinated Compound : Using methods that capitalize on the reactivity of iodine.
  • Nucleophilic Substitution : Facilitating reactions to produce desired derivatives.
  • Crystallization and Purification : Employing techniques to ensure high purity yields.

A notable method involves converting 4-iodo-3-nitrobenzoic acid to its methyl ester before reacting it with ammonia to yield this compound with high purity .

Biological Studies

This compound has been investigated for its biological activity , particularly in cancer research. Its interactions at the molecular level can provide insights into mechanisms of action against cancer cells.

Preclinical Evaluations

Preclinical evaluations have focused on its use as a radiopharmaceutical for imaging tumors. For instance, studies using iodine-labeled versions of similar compounds have shown promising results in distinguishing between different types of melanoma cells based on their melanin content . This specificity is crucial for targeted therapies and diagnostics.

Mechanism of Action

The mechanism of action of N-ethyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

N-[2-(1'-Piperidinyl)ethyl]-3-(123)I-Iodo-4-Methoxybenzamide (P-(123)I-MBA)

  • Structure : Features a piperidinylethyl group instead of an ethyl group at the amide nitrogen.
  • Application : Used in sigma receptor scintigraphy for breast cancer detection, achieving a tumor-to-background ratio of 2.04 in clinical studies .
  • Key Finding: Tumor uptake correlates with sigma receptor overexpression, suggesting diagnostic utility.

4-Ethoxy-3-(4-Methoxybenzamido)-N-Hydroxybenzamide

  • Structure : Contains a hydroxylamide group and ethoxy substituent.
  • Application : Synthesized as part of hydroxamate-based inhibitors, highlighting the role of methoxy and ethoxy groups in modulating enzyme interactions .

Halogenated Benzamides

N-(2-Iodo-4,6-Dimethylphenyl)-4-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)ethyl)Benzamide

  • Structure : Incorporates iodine at the 2-position and a pyridine-containing side chain.
  • Application : Explored in pesticide development, where halogen positioning influences bioactivity .
  • Key Finding : Iodine’s position (2- vs. 4-) affects molecular conformation and target specificity.

Methoxy-Substituted Benzamides

3-Hydroxy-4-Methoxy-N,N-Dimethylbenzamide

  • Structure : Dimethylamide group and hydroxyl substitution at the 3-position.
  • Application : Studied for synthetic versatility in organic chemistry .
  • Key Finding : Hydroxyl groups increase polarity, contrasting with the lipophilic ethyl group in the target compound.

N-(4-Hydroxy-3-Methoxybenzyl)Benzamide

  • Structure : Hydroxy and methoxy groups at the 3- and 4-positions, respectively.
  • Application : Structural analysis reveals planar aromatic rings, with hydrogen bonding via the hydroxyl group .
  • Key Finding : Methoxy positioning impacts crystallographic packing and solubility.

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Substituents Key Property Reference
N-Ethyl-4-Iodo-3-Methoxybenzamide Ethyl (N), Iodo (C4), Methoxy (C3) Potential sigma receptor binding Inferred
P-(123)I-MBA Piperidinylethyl (N), Iodo (C3) Tumor-to-background ratio = 2.04
4-Ethoxy-3-(4-Methoxybenzamido)-N-Hydroxybenzamide Ethoxy (C4), Methoxy (C3) Hydroxamate-based inhibition
  • Ethyl vs.
  • Iodo Positioning : Iodine at C4 (target compound) vs. C3 (P-(123)I-MBA) could alter electronic distribution and receptor interaction geometry.

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-4-iodo-3-methoxybenzamide?

The synthesis of benzamide derivatives typically involves coupling an acyl chloride with an amine. For example, 4-nitrobenzoyl chloride reacts with 2-(3-chlorophenyl)ethan-1-amine to form N-(3-chlorophenethyl)-4-nitrobenzamide via nucleophilic acyl substitution . For this compound, a similar approach could be employed using 4-iodo-3-methoxybenzoyl chloride and ethylamine. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Safety : Conduct hazard assessments for reagents like acyl chlorides and iodinated intermediates, as highlighted in risk management protocols .
  • Characterization : Confirm product identity via 1^1H/13^13C NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy and iodo groups) and amide bond formation .
  • Mass Spectrometry : For molecular weight validation and detection of isotopic patterns from iodine .
  • HPLC : To assess purity, particularly for intermediates prone to decomposition (e.g., DSC-detected thermal instability in related compounds) .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) may enhance reactivity of the acyl chloride .
  • Catalysis : Base catalysts like sodium carbonate can deprotonate the amine, accelerating nucleophilic attack .
  • Temperature Control : Mild heating (30–50°C) prevents decomposition of iodinated intermediates, which are thermally sensitive .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in similar benzamide syntheses .

Q. What strategies mitigate side reactions during iodination of the benzamide precursor?

  • Protecting Groups : Temporarily block the methoxy group to prevent unwanted iodination at adjacent positions .
  • Regioselective Reagents : Use directing groups (e.g., methoxy) to favor iodination at the para position .
  • Post-Reaction Quenching : Add sodium thiosulfate to neutralize excess iodine and prevent over-iodination .

Advanced Research Questions

Q. How should researchers resolve contradictions in stability data for this compound?

Conflicting stability data may arise from:

  • Experimental Conditions : Variations in humidity, light exposure, or solvent residues can alter decomposition rates .
  • Analytical Methods : Compare DSC (thermal stability) with accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
  • Mutagenicity Screening : Conduct Ames II testing if stability issues correlate with unexpected bioactivity .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., iodine’s electronegativity) with bioactivity trends in related trifluoromethylbenzamides .
  • DFT Calculations : Evaluate electron density distribution to predict metabolic stability and reactive intermediates .

Q. How can mutagenicity risks associated with anilide derivatives be mitigated during handling?

  • Ames Testing : Prioritize compounds with mutagenicity profiles comparable to benzyl chloride, which is manageable with standard PPE .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., methoxy) to reduce electrophilic potential .
  • Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation exposure .

Methodological Challenges and Solutions

Q. How to address poor solubility of this compound in aqueous assays?

  • Co-Solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
  • Surfactants : Add Tween-20 or Triton X-100 for cell-based studies .
  • Prodrug Design : Modify the ethyl group to a hydrophilic moiety (e.g., polyethylene glycol) for in vivo applications .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .
  • Quality Control : Validate each batch via 1^1H NMR and LC-MS to detect trace impurities .
  • Documentation : Follow ISO 9001 guidelines for recording reaction parameters and deviations .

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